4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

Aminopeptidase N Enzyme inhibition Oncology target

This compound is an advanced APN inhibitor tool compound with a unique 4-branched alkylamino-3-nitrobenzamide scaffold, delivering 30 nM potency against porcine APN and >3,333-fold selectivity over HDAC1/2. Its 136.7-fold improvement over bestatin and 9.3-fold species selectivity between porcine and human APN make it indispensable for target deconvolution, chemical genetic screens, and translational assay calibration. Additionally, the reducible nitro group and primary benzamide moiety enable use as a versatile synthetic intermediate for focused library construction. Avoid generic analogues that lack this chiral, sterically demanding substitution—your target affinity and selectivity depend on it.

Molecular Formula C12H17N3O3
Molecular Weight 251.286
CAS No. 923156-08-5
Cat. No. B2572326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide
CAS923156-08-5
Molecular FormulaC12H17N3O3
Molecular Weight251.286
Structural Identifiers
SMILESCC(C)C(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O3/c1-7(2)8(3)14-10-5-4-9(12(13)16)6-11(10)15(17)18/h4-8,14H,1-3H3,(H2,13,16)
InChIKeyMDELJFHRIBKNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS 923156-08-5): Procurement-Relevant Profile and Structural Classification


4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS 923156-08-5) is a synthetic nitrobenzamide derivative characterized by a 3-nitrobenzamide core substituted at the 4-position with a chiral 3-methylbutan-2-yl amino group . Its molecular formula is C12H17N3O3 with a molecular weight of 251.29 g/mol . The compound is supplied at a minimum purity specification of 95% and is intended strictly for research and laboratory use .

Why 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS 923156-08-5) Cannot Be Interchanged with Generic Nitrobenzamide Analogs: A Segue to Quantitative Evidence


The 4-[(3-methylbutan-2-yl)amino]-3-nitrobenzamide scaffold possesses a unique combination of a hydrogen-bonding nitro group, a primary benzamide moiety, and a sterically demanding chiral 3-methylbutan-2-yl substituent . This structural signature imparts a distinctive target interaction profile that cannot be replicated by simpler nitrobenzamides (e.g., 3-nitrobenzamide or 4-amino-3-nitrobenzamide) or by analogs lacking the branched alkylamino group [1]. Consequently, substitution with a generic nitrobenzamide derivative risks substantial loss of target affinity and selectivity, as quantified in the comparative evidence below [1].

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS 923156-08-5): Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Potent Aminopeptidase N (APN) Inhibition: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Exhibits >130-Fold Higher Potency than the Reference Inhibitor Bestatin

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide demonstrates an IC50 of 30 nM against porcine kidney microsomal aminopeptidase N (APN) [1]. In contrast, the widely used reference APN inhibitor bestatin exhibits an IC50 of 4.1 μM (4100 nM) in a comparable porcine APN assay [2]. This represents a 136.7-fold increase in potency for the target compound over bestatin.

Aminopeptidase N Enzyme inhibition Oncology target

Selectivity Profile: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Displays >3,300-Fold Selectivity Window Over HDAC1/2

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide exhibits an IC50 >100,000 nM (>100 μM) against human HDAC1/HDAC2 in HeLa cell nuclear extract [1]. This compares to its 30 nM IC50 for porcine APN, yielding a >3,333-fold selectivity margin for APN over HDAC1/2 [1].

Selectivity profiling Histone deacetylase Off-target liability

Species-Dependent APN Potency: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Demonstrates 9.3-Fold Higher Potency on Porcine APN than Human APN

The compound's inhibitory potency varies significantly between species: IC50 = 30 nM for porcine kidney microsomal APN [1] versus IC50 = 280 nM for human ES2 cell APN [1]. This 9.3-fold difference indicates that the branched alkylamino substituent interacts differentially with the porcine and human active sites [1].

Species selectivity Translational pharmacology Assay development

Procurement-Relevant Purity Specification: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is Supplied at ≥95% Purity, a Differentiator Among Research-Grade Nitrobenzamides

Multiple independent suppliers, including AKSci, Fluorochem, and Chemscene, consistently specify a minimum purity of 95% for 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide . In contrast, closely related research-grade nitrobenzamide intermediates (e.g., 4-amino-3-nitrobenzamide) are often supplied at lower purity grades (e.g., 97% for some vendors but with broader variability across sources) . The ≥95% specification ensures a defined level of chemical homogeneity for this compound.

Compound purity Reproducibility Quality control

Defined Storage and Handling Requirements: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide Requires Controlled Temperature Storage, Differentiating It from More Stable In-Class Compounds

Vendor specifications mandate storage of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide sealed in a dry environment at 2-8°C . This is a more stringent requirement than for many simpler nitrobenzamide derivatives (e.g., 3-nitrobenzamide), which are often stable at room temperature . The requirement for refrigerated storage implies a degree of thermal or hydrolytic lability that must be accounted for in experimental workflows .

Stability Storage conditions Material handling

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide (CAS 923156-08-5): Evidence-Driven Application Scenarios for Research Procurement


Aminopeptidase N (APN/CD13) Inhibitor Discovery and Chemical Biology

Given its potent IC50 of 30 nM against porcine APN [1], 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide serves as an advanced hit-to-lead starting point for developing novel APN inhibitors. Its 136.7-fold improvement over bestatin [2] makes it a compelling tool compound for validating APN's role in tumor invasion, metastasis, and angiogenesis models [1].

Selectivity Profiling and Off-Target Liability Assessment

The >3,333-fold selectivity window over HDAC1/2 [1] positions this compound as a useful tool for discriminating APN-mediated effects from those of histone deacetylase inhibition, a common confounding activity among benzamide-containing molecules. This selectivity profile supports its use in target deconvolution studies and chemical genetic screens [1].

Species-Selective Pharmacology and Translational Assay Development

The 9.3-fold potency differential between porcine (IC50 30 nM) and human (IC50 280 nM) APN [1] provides a unique opportunity to investigate species-specific ligand binding and to calibrate in vitro assays for translational relevance. Researchers can exploit this difference to benchmark humanized models or to design species-tailored experimental protocols [1].

Synthetic Building Block for Functionalized Nitrobenzamide Libraries

The presence of a reducible nitro group and a primary benzamide moiety allows 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide to function as a versatile synthetic intermediate [1]. It can be reduced to the corresponding 3-amino analog for further derivatization, enabling the construction of focused chemical libraries around the 4-(branched alkylamino)-3-aminobenzamide scaffold for structure-activity relationship (SAR) studies [1].

Technical Documentation Hub

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